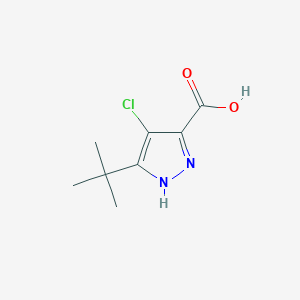
3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry and material science due to their structural uniqueness and functional versatility.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. A novel synthesis method for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which is a related compound to our compound of interest. This method involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction, providing a more versatile synthesis route than previously available . Additionally, the synthesis of fluorinated pyrazole-4-carboxylic acids has been reported, which involves acylation and subsequent reaction with alkyl hydrazines, highlighting the synthetic flexibility of pyrazole derivatives .
Molecular Structure Analysis
Structural studies of pyrazole derivatives reveal that these compounds often exhibit a planar heterocyclic core with a conjugated π-electron system. This system can be involved in conjugation with other atoms in the molecule, as seen in the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones . The molecular structure of pyrazole derivatives can be determined spectroscopically and theoretically, as demonstrated by the analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide using Gaussian09 software and the GAR2PED program .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with acid chloride, showcasing the reactivity of the carboxylic acid group . The reactivity of pyrazole derivatives is further exemplified by the nitration and electrophilic halogenation reactions of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, which can lead to a variety of substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the molecule's dihedral angles and intermolecular interactions, as seen in 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which displays intermolecular O—H⋯O hydrogen bonding . The tautomerism of pyrazole derivatives can also vary in the solid state and in solution, affecting their physical properties and reactivity . The nonlinearity of these molecules, as suggested by the high first hyperpolarizability of certain derivatives, indicates potential applications in nonlinear optics .
Scientific Research Applications
Synthesis and Chemical Properties
3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid and its derivatives are frequently explored in the realm of organic synthesis, showcasing their versatility in forming various complex molecules. A key focus has been on their utilization in multigram synthesis processes and the development of novel synthetic pathways to create structurally diverse compounds. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to fluorinated pyrazole-4-carboxylic acids, highlighting the compound's potential in fluorination chemistry (Iminov et al., 2015). Furthermore, the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines from tert-butyl analogs demonstrates its application in creating compounds with potential biological activity (Ivanov et al., 2017).
Biological and Pharmacological Research
Derivatives of 3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid have been studied for their biological and pharmacological properties. Research has explored the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of substituted pyrazinecarboxamides, where modifications to the pyrazole core have led to significant bioactivity (Doležal et al., 2006) This demonstrates the compound's relevance in the development of new therapeutic agents.
Material Science and Optical Applications
The compound and its variants are also researched for material science applications, particularly in the development of new optical materials. For example, novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their nonlinear optical properties, identifying certain derivatives as potential candidates for optical limiting applications (Chandrakantha et al., 2013). This highlights the compound's potential use in creating new materials for optical applications.
Mechanism of Action
Target of Action
The tert-butyl group has been studied as a probe for nmr studies of macromolecular complexes .
Mode of Action
The tert-butyl group is known to exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes . This suggests that the compound may interact with its targets in a way that retains high mobility, facilitating the study of large biomolecular assemblies .
Biochemical Pathways
The tert-butyl group has been associated with the study of presynaptic complexes involved in neurotransmitter release .
properties
IUPAC Name |
5-tert-butyl-4-chloro-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXWPPERBXICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

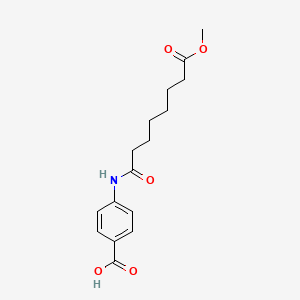
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)
![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)
![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)
![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)
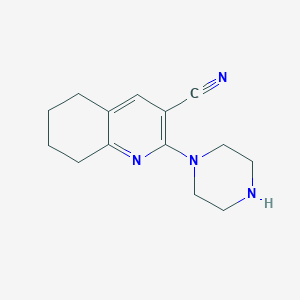
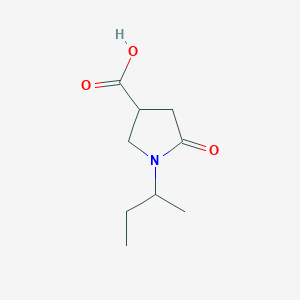
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)
![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)
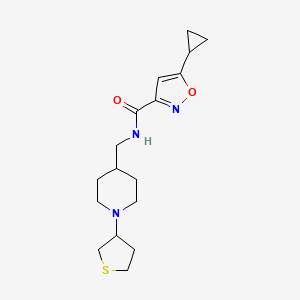
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)